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Compound of Interest

Compound Name:
Rhodanine, 3-(3,4-

dimethoxyphenethyl)-

Cat. No.: B1362438 Get Quote

Application Notes: Synthesis of 3-(3,4-
dimethoxyphenethyl)rhodanine
Introduction Rhodanine, a 2-thioxo-1,3-thiazolidin-4-one scaffold, is a privileged structure in

medicinal chemistry due to the diverse biological activities exhibited by its derivatives. These

compounds have been investigated for their potential as anticancer, antibacterial, antiviral, and

antidiabetic agents.[1] The versatility of the rhodanine core allows for substitutions at various

positions, enabling the fine-tuning of pharmacological properties. The synthesis of N-

substituted rhodanines is a key strategy for developing novel therapeutic agents.

The target compound, Rhodanine, 3-(3,4-dimethoxyphenethyl)-, incorporates the 3,4-

dimethoxyphenethylamine moiety. This starting material is a valuable building block in

pharmaceutical synthesis, serving as a precursor to alkaloids and other bioactive molecules

where the dimethoxyphenyl group can contribute to target binding and metabolic stability.[2]

The following protocol details a robust one-pot, three-component method for the synthesis of 3-

(3,4-dimethoxyphenethyl)rhodanine from 3,4-dimethoxyphenethylamine.

Reaction Principle The synthesis proceeds via a well-established route for N-substituted

rhodanines. The primary amine of 3,4-dimethoxyphenethylamine first reacts with carbon

disulfide in a basic medium to form a dithiocarbamate salt in situ. This nucleophilic intermediate
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then undergoes an S-alkylation reaction with an α-haloacetate, in this case, sodium

chloroacetate. The final step is an acid-catalyzed intramolecular cyclization with the elimination

of water to yield the stable five-membered rhodanine ring. This one-pot procedure avoids the

isolation of intermediates, offering an efficient and straightforward pathway to the desired

product.[3][4]

Data Presentation
Table 1: Reagent Properties and Stoichiometry

Reagent Formula MW ( g/mol ) Moles Equivalents

3,4-

Dimethoxyphene

thylamine

C₁₀H₁₅NO₂ 181.23 0.050 1.0

Carbon Disulfide CS₂ 76.14 0.055 1.1

Chloroacetic Acid C₂H₃ClO₂ 94.50 0.050 1.0

Sodium

Hydroxide
NaOH 40.00 0.100 2.0

Table 2: Optimized Reaction Parameters
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Parameter Value

Dithiocarbamate Formation

Solvent Ethanol/Water (2:1)

Temperature 0 - 5 °C

Reaction Time 2 hours

Alkylation Step

Temperature Room Temperature

Reaction Time 4 - 6 hours

Cyclization Step

Acid 6 M Hydrochloric Acid

Temperature 90 - 95 °C

Reaction Time 1 hour

Experimental Protocol
Materials:

3,4-Dimethoxyphenethylamine (9.06 g, 0.050 mol)

Carbon Disulfide (4.19 g, 3.32 mL, 0.055 mol)

Chloroacetic Acid (4.73 g, 0.050 mol)

Sodium Hydroxide (4.00 g, 0.100 mol)

Ethanol (100 mL)

Deionized Water (50 mL)

6 M Hydrochloric Acid (approx. 50 mL)
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Ice bath

Procedure:

Preparation of Sodium Hydroxide Solution: In a 500 mL three-necked round-bottom flask

equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve sodium

hydroxide (4.00 g, 0.100 mol) in a mixture of ethanol (100 mL) and deionized water (50 mL).

Cool the solution to 0-5 °C using an ice bath.

Dithiocarbamate Formation: To the cold, stirred basic solution, add 3,4-

dimethoxyphenethylamine (9.06 g, 0.050 mol). Once dissolved, add carbon disulfide (3.32

mL, 0.055 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal

temperature remains below 10 °C. After the addition is complete, continue stirring the

mixture in the ice bath for an additional 2 hours.

Alkylation with Chloroacetate: In a separate beaker, carefully dissolve chloroacetic acid (4.73

g, 0.050 mol) in 30 mL of deionized water. Slowly add this solution to the reaction mixture.

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

The solution will typically change color during this period.

Cyclization and Product Isolation: Slowly pour the reaction mixture into a beaker containing

vigorously stirred, pre-heated 6 M hydrochloric acid (50 mL) at 90-95 °C. An immediate

precipitate should form. Continue heating and stirring at this temperature for 1 hour to ensure

complete cyclization.

Work-up: Allow the mixture to cool slowly to room temperature, then place it in an ice bath for

30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

Purification: Wash the collected solid product thoroughly with cold deionized water (3 x 50

mL) to remove any inorganic salts. Dry the product under vacuum at 50 °C to a constant

weight. The resulting solid is 3-(3,4-dimethoxyphenethyl)rhodanine. Further purification can

be achieved by recrystallization from a suitable solvent such as ethanol or glacial acetic acid

if required.
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3,4-Dimethoxyphenethylamine

Step 1: Dithiocarbamate Formation
(0-5 °C, 2h)

Carbon Disulfide (CS₂) NaOH in EtOH/H₂O

Sodium Chloroacetate

Step 2: Alkylation
(RT, 4-6h)

HCl (aq)

Step 3: Acid-Catalyzed Cyclization
(90-95 °C, 1h)

In-situ Dithiocarbamate

Alkylated Intermediate

Product:
3-(3,4-dimethoxyphenethyl)rhodanine

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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